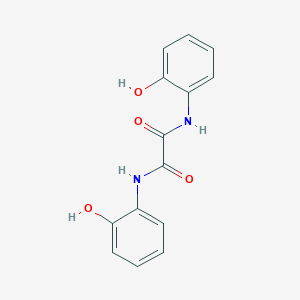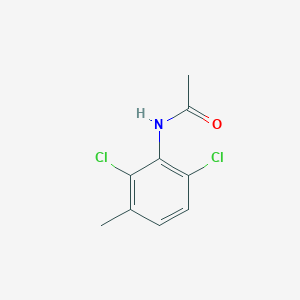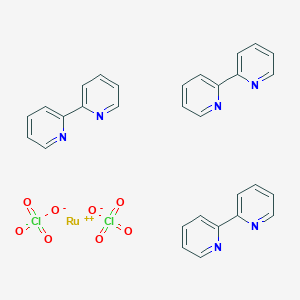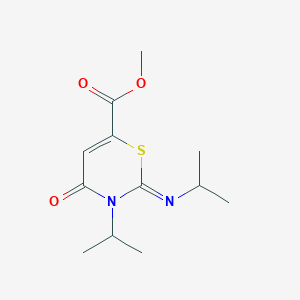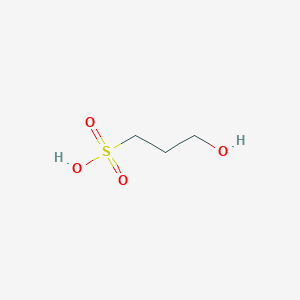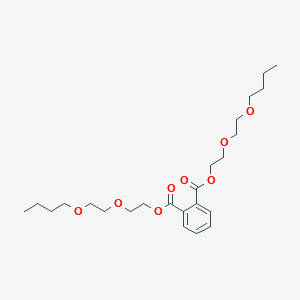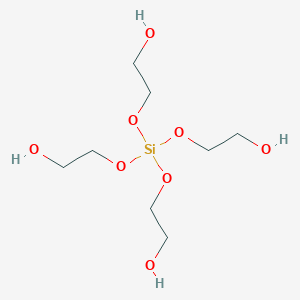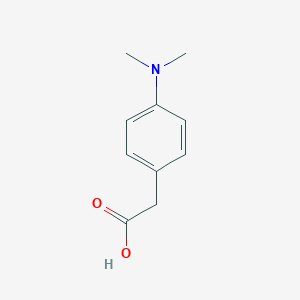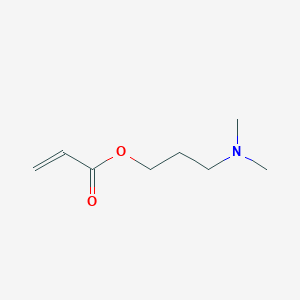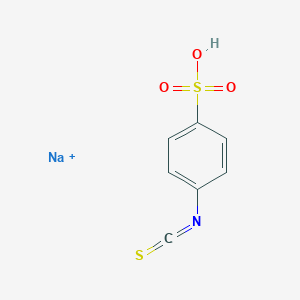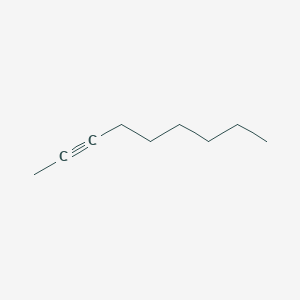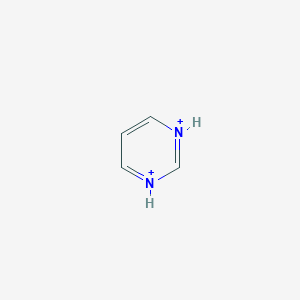
Pyrimidine-1,3-diium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine-1,3-diium is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has a unique structure that makes it a promising candidate for a wide range of applications.
作用機序
The mechanism of action of Pyrimidine-1,3-diium is not well understood. However, it is believed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, Pyrimidine-1,3-diium may also act by inhibiting the synthesis of DNA and RNA, which are essential for the survival of microorganisms.
生化学的および生理学的効果
Pyrimidine-1,3-diium has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
Pyrimidine-1,3-diium has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, this compound has low toxicity in vitro, making it a promising candidate for further study. However, Pyrimidine-1,3-diium has several limitations for lab experiments. Its mechanism of action is not well understood, and its toxicity in vivo has not been extensively studied.
将来の方向性
There are several future directions for the study of Pyrimidine-1,3-diium. One direction is to further study the mechanism of action of this compound. Another direction is to study the toxicity of Pyrimidine-1,3-diium in vivo. In addition, Pyrimidine-1,3-diium could be further studied for its potential applications in medicinal chemistry, materials science, and catalysis. Finally, new derivatives of Pyrimidine-1,3-diium could be synthesized and studied for their properties and potential applications.
合成法
Pyrimidine-1,3-diium can be synthesized through a variety of methods, including the reaction of pyrimidine with an oxidizing agent, such as potassium permanganate, or through the reaction of pyrimidine with a strong acid, such as sulfuric acid. The most common method for synthesizing Pyrimidine-1,3-diium is through the reaction of pyrimidine with an oxidizing agent in the presence of a strong acid, such as sulfuric acid. This method has been shown to be effective in producing high yields of Pyrimidine-1,3-diium.
科学的研究の応用
Pyrimidine-1,3-diium has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system. In materials science, Pyrimidine-1,3-diium has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, Pyrimidine-1,3-diium has been studied for its potential use as a catalyst in various reactions.
特性
CAS番号 |
17009-95-9 |
|---|---|
製品名 |
Pyrimidine-1,3-diium |
分子式 |
C4H6N2+2 |
分子量 |
82.1 g/mol |
IUPAC名 |
pyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |
InChIキー |
CZPWVGJYEJSRLH-UHFFFAOYSA-P |
SMILES |
C1=C[NH+]=C[NH+]=C1 |
正規SMILES |
C1=C[NH+]=C[NH+]=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

